Cas no 75318-62-6 ([1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl-)
![[1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl- structure](https://it.kuujia.com/scimg/cas/75318-62-6x500.png)
75318-62-6 structure
Nome del prodotto:[1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl-
[1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- [1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl-
- 2-(1,1'-biphenyl-4-yl)-1,2,4-triazole(5,1-a)isoquinoline
- 2-(4-phenylphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline
- 2-(1,1'-Biphenyl-4-yl)-s-triazole(5,1-a)isoquinoline
- 2-[(1,1'-Biphenyl)-4-yl]-1,2,4-triazolo[5,1-a]isoquinoline
- 2-(1,1'-Biphenyl)-4-yl-(1,2,4)triazolo(5,1-a)isoquinoline
- 75318-62-6
- L 14105
- BRN 5975029
- AJOKAHRNFHBQIS-UHFFFAOYSA-N
- [1,2,4]Triazolo[5,1-a]isoquinoline, 2-[1,1'-biphenyl]-4-yl-
- 2-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[5,1-a]isoquinoline
- (1,2,4)Triazolo(5,1-a)isoquinoline, 2-(1,1'-biphenyl)-4-yl-
- Z9L4ZZ5LM7
- SCHEMBL11262382
- L-14105
- 2-(4-Biphenylyl)-s-triazolo(5,1-a)isoquinoline
- DTXSID30226276
- s-Triazolo(5,1-a)isoquinoline, 2-(4-biphenylyl)-
- 2-([1,1'-Biphenyl]-4-yl)-[1,2,4]triazolo[5,1-a]isoquinoline
-
- Inchi: InChI=1S/C22H15N3/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-23-22-20-9-5-4-8-18(20)14-15-25(22)24-21/h1-15H
- Chiave InChI: AJOKAHRNFHBQIS-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C=CC5=CC=CC=C5C4=N3
Proprietà calcolate
- Massa esatta: 321.127
- Massa monoisotopica: 321.127
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 2
- Complessità: 439
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 5.3
- Superficie polare topologica: 30.2Ų
Proprietà sperimentali
- Densità: 1.2044 (rough estimate)
- Punto di ebollizione: 450.13°C (rough estimate)
- Indice di rifrazione: 1.6270 (estimate)
[1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl- Letteratura correlata
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
75318-62-6 ([1,2,4]Triazolo[5,1-a]isoquinoline,2-[1,1'-biphenyl]-4-yl-) Prodotti correlati
- 2002864-04-0(6-Chloro-1,1-difluoro-3,3,5-trimethylhexane)
- 3694-58-4(3-Chlorobenzyl Isothiocyanate)
- 2194845-78-6(2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide)
- 1630906-78-3(tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate)
- 10310-25-5(1H-Imidazo[4,5-d]pyridazin-7-amine)
- 2172531-25-6(tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-3-(ethylsulfanyl)propylcarbamate)
- 1805610-65-4(Methyl 6-(bromomethyl)-4-(difluoromethyl)-2-fluoropyridine-3-acetate)
- 2305270-85-1(2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide)
- 1507046-87-8(3-bromo-4-fluorobenzenesulfinate)
- 1019104-14-3(2-(4-ethoxyphenoxy)-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
